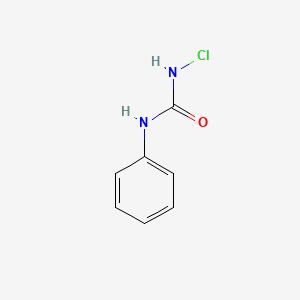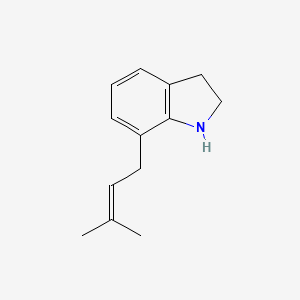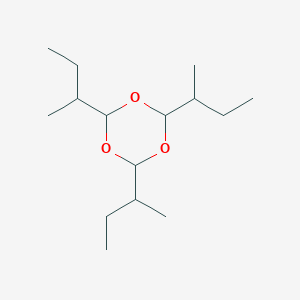
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione is a complex organic compound with the molecular formula C23H16O2 It is known for its unique structure, which includes a cyclopropene ring fused with a cyclopentene ring, both of which are substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione typically involves multiple steps. One common method is the cycloaddition reaction, where a cyclopropene derivative reacts with a cyclopentadiene derivative under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diketone derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylcycloprop-2-en-1-one: This compound shares a similar cyclopropene structure but lacks the cyclopentene ring.
Indane-1,3-dione: Known for its applications in medicinal chemistry and materials science, this compound has a similar diketone structure but differs in its ring system.
Uniqueness
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione is unique due to its fused ring system and the presence of phenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
116047-03-1 |
|---|---|
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-(2,3-diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C20H12O2/c21-15-11-12-16(22)19(15)20-17(13-7-3-1-4-8-13)18(20)14-9-5-2-6-10-14/h1-12H |
InChI Key |
IPGNHALCCQEZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2=C3C(=O)C=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


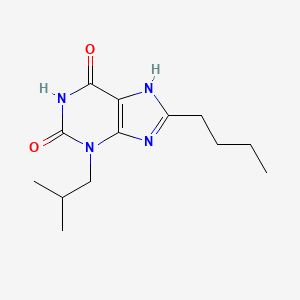

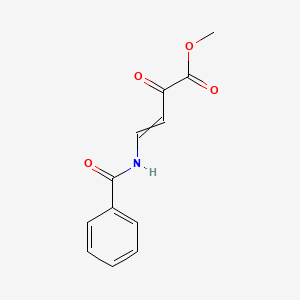


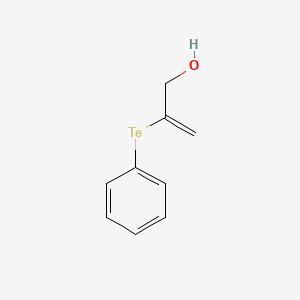
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
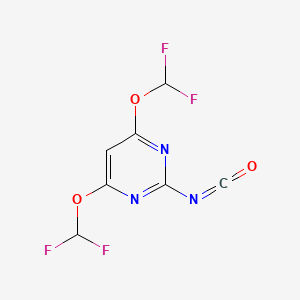
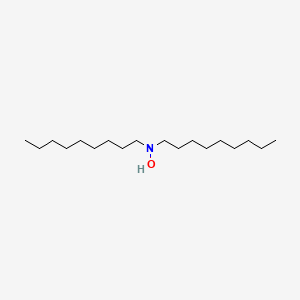
![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

